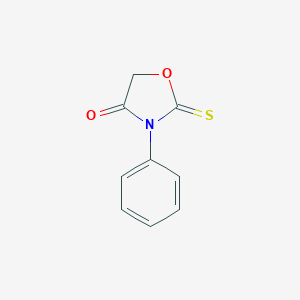
4,6-Dichloro-7-nitro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-7-nitro-1,3-benzothiazole (DCNB) is a chemical compound that has been widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as acetone and ethanol. DCNB is a highly reactive compound that has been used as a reagent in various chemical reactions. It has also been used as a fluorescent probe to detect proteins and enzymes in biological systems.
Wirkmechanismus
4,6-Dichloro-7-nitro-1,3-benzothiazole is a highly reactive compound that can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols. It can also undergo oxidation reactions with various oxidizing agents such as hydrogen peroxide. The mechanism of action of this compound in biological systems is based on its ability to react with thiol groups in proteins and enzymes. This reaction leads to the formation of a highly fluorescent adduct that can be detected using fluorescence spectroscopy.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and glutathione reductase. It has also been shown to induce oxidative stress in cells by generating reactive oxygen species. This compound has been shown to cause DNA damage and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-Dichloro-7-nitro-1,3-benzothiazole has several advantages for use in lab experiments. It is a highly reactive compound that can be used in a variety of chemical reactions. It is also a fluorescent probe that can be used to detect proteins and enzymes in biological systems. However, this compound has several limitations. It is a toxic compound that can cause harm to humans and animals. It is also a highly reactive compound that can react with other compounds in the environment, leading to the formation of unwanted byproducts.
Zukünftige Richtungen
There are several future directions for research on 4,6-Dichloro-7-nitro-1,3-benzothiazole. One area of research is the development of new synthetic routes for this compound that are more efficient and environmentally friendly. Another area of research is the development of new fluorescent probes that are more sensitive and specific than this compound. This compound can also be used in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to investigate the biochemical and physiological effects of this compound in more detail.
Synthesemethoden
4,6-Dichloro-7-nitro-1,3-benzothiazole can be synthesized by reacting 4,6-dichloro-1,3-benzothiazole with nitric acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-7-nitro-1,3-benzothiazole has been used in various scientific research applications. It has been used as a reagent in the synthesis of various organic compounds such as benzothiazole derivatives. This compound has also been used as a fluorescent probe to detect proteins and enzymes in biological systems. It has been used to study the kinetics of enzyme-catalyzed reactions and to investigate the binding of ligands to proteins.
Eigenschaften
Molekularformel |
C7H2Cl2N2O2S |
|---|---|
Molekulargewicht |
249.07 g/mol |
IUPAC-Name |
4,6-dichloro-7-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-3-1-4(9)6(11(12)13)7-5(3)10-2-14-7/h1-2H |
InChI-Schlüssel |
JQXGFGJCSRTAGD-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=C1Cl)[N+](=O)[O-])SC=N2)Cl |
Kanonische SMILES |
C1=C(C2=C(C(=C1Cl)[N+](=O)[O-])SC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)



![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)
